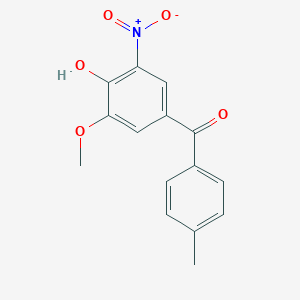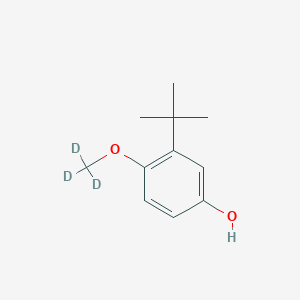
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide is a chemical compound with the molecular formula C20H41NO3 It is a type of amide, specifically a fatty acid amide, which is characterized by the presence of a long hydrocarbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methoxypropyl)hexadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with N-(3-hydroxy-2-methoxypropyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(3-oxo-2-methoxypropyl)hexadecanamide.
Reduction: Formation of N-(3-hydroxy-2-methoxypropyl)hexadecylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and surfactants due to its amphiphilic nature.
作用机制
The mechanism of action of N-(3-Hydroxy-2-methoxypropyl)hexadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with lipid receptors and enzymes involved in fatty acid metabolism. The hydroxyl and methoxy groups in the compound can participate in hydrogen bonding and other interactions, influencing its activity and function.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)hexadecanamide: Similar structure but with a different hydroxyl group position.
N-(3-Methoxypropyl)hexadecanamide: Lacks the hydroxyl group present in N-(3-Hydroxy-2-methoxypropyl)hexadecanamide.
N-(3-Hydroxypropyl)hexadecanamide: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical modifications and interactions compared to similar compounds.
属性
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
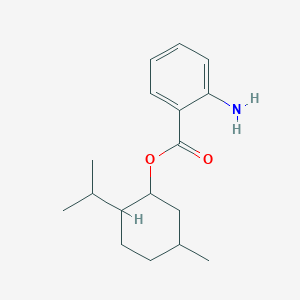


![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
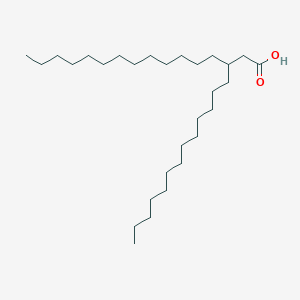
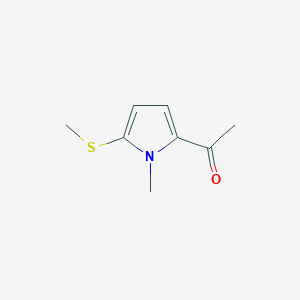
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
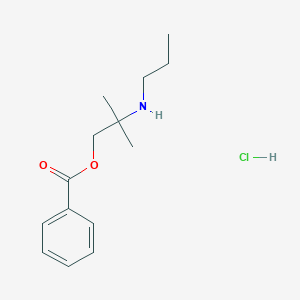

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
